molecular formula C21H13ClN2O3 B2870615 N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide CAS No. 921042-03-7

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide

Cat. No.: B2870615
CAS No.: 921042-03-7
M. Wt: 376.8
InChI Key: DWQDRFBERATHDU-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)isonicotinamide is a synthetic small molecule featuring a benzofuran core substituted at position 2 with a 4-chlorobenzoyl group and at position 3 with an isonicotinamide moiety. The benzofuran scaffold is known for its structural rigidity and aromaticity, which enhances binding affinity to biological targets.

This compound has been investigated for its antimicrobial properties, though specific activity data remain less documented compared to structurally related analogs. Its synthesis typically involves multi-step organic reactions, with structural confirmation relying on techniques such as X-ray crystallography, often employing programs like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-15-7-5-13(6-8-15)19(25)20-18(16-3-1-2-4-17(16)27-20)24-21(26)14-9-11-23-12-10-14/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQDRFBERATHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the isonicotinamide moiety using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycle Variations

The compound belongs to a broader class of isonicotinamide derivatives, with key analogs differing in their heterocyclic cores. Notable examples include:

  • N-(5-Benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide
  • N-(2-(4-Chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide
  • N-(5-(2-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide

These analogs replace the benzofuran core with a thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen. Thiazolidinones are renowned for their antimicrobial and antidiabetic activities, attributed to their electrophilic carbonyl group and ability to disrupt microbial enzyme systems .

Table 1: Antimicrobial Activity of Selected Isonicotinamide Derivatives

Compound Name MIC (μg/mL) Bacteria MIC (μg/mL) Fungi
N-(5-Benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide 12.5–25.0 25.0–50.0
N-(2-(4-Chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide 6.25–12.5 12.5–25.0
N-(5-(2-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide 25.0–50.0 50.0–100.0

Key Observations :

  • The furan-substituted thiazolidinone derivative exhibited the highest potency, likely due to enhanced π-π stacking from the furan ring.
  • Nitro-group substitution reduced activity, suggesting steric hindrance or electronic effects may impede target binding.
  • The benzofuran analog’s activity remains underexplored, but its rigid core may offer improved metabolic stability over thiazolidinones, which are prone to ring-opening reactions.
Physicochemical and Crystallographic Insights
  • Lipophilicity: The 4-chlorophenyl group in all compounds enhances lipophilicity, but the benzofuran core may reduce solubility compared to thiazolidinones.
  • Crystallography: Structural studies using SHELX and ORTEP-3 confirm planar geometries for thiazolidinone derivatives, facilitating stacking interactions.

Biological Activity

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and an isonicotinamide group. Its molecular formula is C25H16ClN3O4, with a molecular weight of 457.9 g/mol. The presence of the 4-chlorobenzoyl group contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli6.25 μg/mL
Pseudomonas aeruginosa12.5 μg/mL
Candida albicans12.5 μg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of multiple cancer cell lines.

Cell Line IC50 (μM)
HCT116 (colon cancer)3.72
A549 (lung cancer)1.38
HL-60 (leukemia)39.70
HepG2 (liver cancer)15.00
MDA-MB-231 (breast cancer)5.00

The mechanism of action appears to involve induction of apoptosis and interference with cell cycle progression, although specific molecular targets remain to be fully elucidated .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:

  • Antimicrobial Mechanism : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
  • Anticancer Mechanism : It could interfere with key signaling pathways involved in cell division and survival, promoting apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against a panel of bacterial strains, demonstrating its potential as an effective antimicrobial agent with low MIC values comparable to standard antibiotics.
  • Anticancer Screening : A drug library screening identified this compound as a potent inhibitor of tumor growth in multicellular spheroid models, suggesting its effectiveness in mimicking in vivo conditions for cancer research .

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